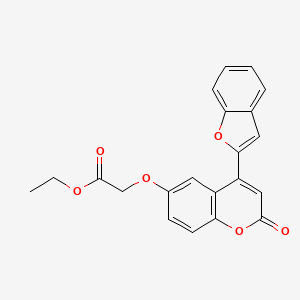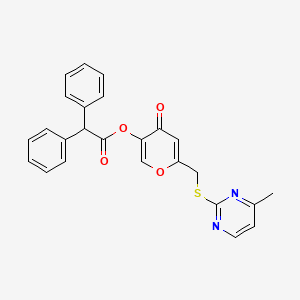
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a 4H-pyran core, which is a six-membered oxygen-containing heterocycle, substituted with a thiomethyl group linked to a 4-methylpyrimidin-2-yl moiety and a 2,2-diphenylacetate group. The presence of both pyran and pyrimidine rings suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
While the specific synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involved the reaction of a pyrazole derivative with substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate . Similarly, the synthesis of 6-(pyrazol-1-yl)pyrimidines was achieved by condensation of a hydrazino pyrimidine with different carbonyl compounds . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 4-methyl-2,3,6-triphenyl-2H-thiopyran was confirmed by X-ray analysis . This suggests that similar analytical methods could be employed to determine the molecular structure of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of 4H-pyran and 4H-thiopyran derivatives has been studied, with photochemical reactions leading to colour changes and the formation of bicyclic compounds . These findings indicate that the compound of interest may also undergo photochemical reactions, potentially leading to interesting photoproducts. The presence of a pyrimidine ring could further influence its reactivity, as seen in the synthesis of pyrazolyl pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic components and substituents. The 4H-pyran derivatives have been shown to exhibit photochemical colour changes, which could imply similar properties for the compound . Additionally, the presence of a pyrimidine ring and a diphenylacetate group could affect its solubility, melting point, and potential biological activity, as inferred from related compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This chemical compound's derivatives have been extensively studied for their potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their application in anticancer and anti-5-lipoxygenase activities. The study highlighted the synthesis process and evaluated the cytotoxic and enzyme inhibition properties, contributing to understanding the structure-activity relationship (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. This research is pivotal for developing novel compounds with significant antibacterial activity, demonstrating the versatility of such chemical structures in synthesizing bioactive molecules (Mohammad et al., 2017).
Anti-Lung Cancer Activity
The compound's derivatives have also shown promise in cancer treatment, as indicated by Hammam et al. (2005), where fluoro-substituted benzo[b]pyran derivatives exhibited anti-lung cancer activity. This study underscores the potential of these compounds in developing new cancer therapeutics (Hammam et al., 2005).
Molecular Docking and In Vitro Screening
Further, Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research highlights the importance of computational methods in predicting the biological activity of novel compounds, providing insights into their antimicrobial and antioxidant activities (Flefel et al., 2018).
Propiedades
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUCUWYKOISBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

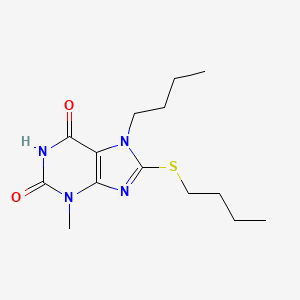
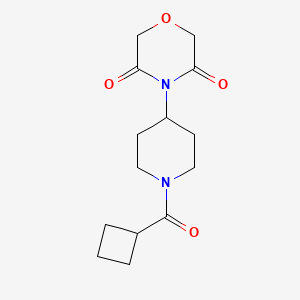

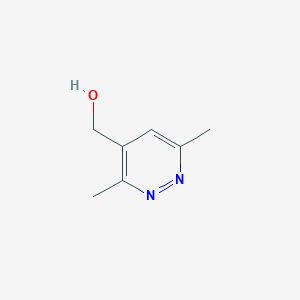

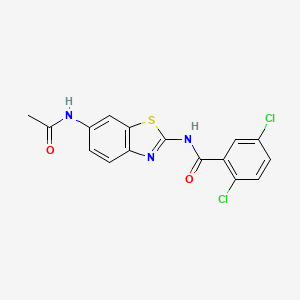
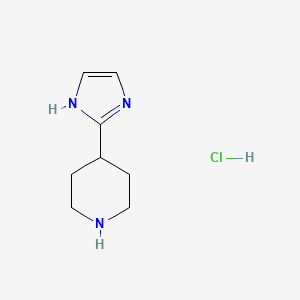

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)
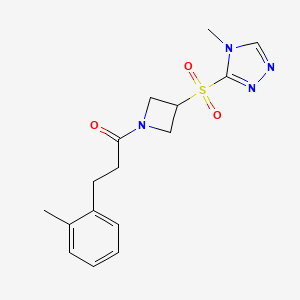
![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)
